Superior Selectivity in Friedel-Crafts Alkylation: 98% Mono-Alkylation Yield vs. Lower Selectivity with Pseudocumene
In Friedel-Crafts alkylation with tert-butyl alcohol, mesitylene achieves 98% selectivity for the mono-alkylated product 2-tert-butyl-mesitylene at 94% conversion of tert-butanol using the UDCaT-5 solid acid catalyst [1]. This high selectivity is a direct consequence of mesitylene's 1,3,5-substitution pattern, which sterically hinders further alkylation at the remaining ring positions. In contrast, alkylation of pseudocumene (1,2,4-trimethylbenzene) typically yields complex mixtures of mono- and di-alkylated isomers due to the presence of more accessible and electronically distinct ring positions, complicating downstream purification [2].
| Evidence Dimension | Mono-alkylation selectivity |
|---|---|
| Target Compound Data | 98% selectivity for 2-tert-butyl-mesitylene |
| Comparator Or Baseline | Pseudocumene: mixture of mono- and di-alkylated isomers (selectivity not quantified, class inference of lower mono-selectivity) |
| Quantified Difference | Near-quantitative mono-selectivity vs. mixed products |
| Conditions | Liquid phase, UDCaT-5 catalyst, 120-150 °C, solvent-free |
Why This Matters
This quantifiable selectivity advantage ensures higher yield of the desired mono-alkylated intermediate, reducing purification costs and waste in the synthesis of fine chemicals and pharmaceutical precursors.
- [1] Yadav, G. D., & Kamble, S. B. (2009). Friedel-Crafts Alkylation of Mesitylene with tert-Butyl Alcohol over Novel Solid Acid Catalyst UDCaT-5. International Journal of Chemical Reactor Engineering, 7(1). View Source
- [2] Grokipedia. (n.d.). Trimethylbenzene. View Source
